molecular formula C15H12ClN3OS B2371931 1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea CAS No. 361375-19-1

1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea

Cat. No.: B2371931
CAS No.: 361375-19-1
M. Wt: 317.79
InChI Key: NCEIABIHNRITDD-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a chlorophenyl group and a cyano-substituted cyclopenta[b]thiophene ring, suggests potential biological activity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea typically involves the following steps:

    Formation of the cyclopenta[b]thiophene ring: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.

    Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution or other suitable reactions.

    Coupling with the chlorophenyl group: This step involves the formation of a urea linkage between the chlorophenyl group and the cyano-substituted cyclopenta[b]thiophene ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as amines or ethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-3-(3-cyano-4,5-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea: A closely related compound with a similar structure.

    1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]furan-2-yl)urea: A compound with a furan ring instead of a thiophene ring.

Uniqueness

The uniqueness of 1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea lies in its specific structural features, such as the combination of a chlorophenyl group and a cyano-substituted cyclopenta[b]thiophene ring. These features may confer distinct chemical and biological properties compared to similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c16-9-3-1-4-10(7-9)18-15(20)19-14-12(8-17)11-5-2-6-13(11)21-14/h1,3-4,7H,2,5-6H2,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEIABIHNRITDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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